
(3S,4S)-1-Benzyl-4-cyclopropylpyrrolidine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(3S,4S)-1-Benzyl-4-cyclopropylpyrrolidine-3-carboxylic acid” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The benzyl group attached to the pyrrolidine ring suggests that it may have aromatic properties . The cyclopropyl group indicates the presence of a three-membered carbon ring . The carboxylic acid group (-COOH) is a common functional group in organic chemistry, known for its acidic properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them . The pyrrolidine ring, being a cyclic structure, would contribute to the rigidity of the molecule . The benzyl and cyclopropyl groups would likely add complexity to the molecule’s 3D structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups . The carboxylic acid group is known to undergo reactions such as esterification and amide formation . The benzyl group may participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups . These could include properties such as solubility, melting point, boiling point, and acidity .科学的研究の応用
Synthesis and Chemical Properties
- Synthesis Process : A practical and efficient synthesis of a key chiral building block related to (3S,4S)-1-Benzyl-4-cyclopropylpyrrolidine-3-carboxylic acid was developed utilizing a stereospecific and regioselective chlorination of an aziridinium ion intermediate (Ohigashi, Kikuchi, & Goto, 2010).
- Asymmetric Synthesis : The asymmetric syntheses of cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid and 4-aminotetrahydrofuran-3-carboxylic acid have been achieved, illustrating the compound's relevance in stereochemical studies (Bunnage et al., 2004).
- Crystal Structure Analysis : The crystal structure of a related compound, (-)-(3S, 4S)-1-Benzyl-4-trifluoromethylpyrrolidine-3-carboxylic Acid, was analyzed to determine the absolute configuration, critical for understanding its chemical properties (Fukui et al., 1997).
Applications in Bioorganic and Medicinal Chemistry
- Role in Pharmacology : A study on the synthesis of (3S,4S)-DHGA, a natural product, revealed its potential as an agonist of metabotropic glutamate receptors, indicating potential pharmacological applications (Dauban et al., 2000).
- Enzyme Inhibition Studies : The compound's analogs have been studied for their angiotensin-converting enzyme (ACE) inhibitory activities, suggesting its significance in hypertension research (Hayashi et al., 1989).
Polymer Science and Materials Chemistry
- Polymer Development : Research has been conducted on the development of new degradable functional polyesters using racemic mixtures of compounds related to (3S,4S)-1-Benzyl-4-cyclopropylpyrrolidine-3-carboxylic acid, expanding the family of poly(β-malic acid) derivatives (Cammas et al., 1994).
Miscellaneous Applications
- Building Block in Organic Synthesis : Its derivatives have been used as building blocks for new enantiopure macrocyclic polyesters, contributing to advancements in organic synthesis (Cicchi et al., 1998).
Safety and Hazards
将来の方向性
The future directions for research on this compound could include exploring its potential uses, studying its reactivity under various conditions, and investigating its biological activity . Further studies could also aim to optimize its synthesis and characterize its physical and chemical properties in more detail .
特性
IUPAC Name |
(3S,4S)-1-benzyl-4-cyclopropylpyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c17-15(18)14-10-16(9-13(14)12-6-7-12)8-11-4-2-1-3-5-11/h1-5,12-14H,6-10H2,(H,17,18)/t13-,14+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLUXZWVKSRNJN-UONOGXRCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2CN(CC2C(=O)O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@@H]2CN(C[C@H]2C(=O)O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

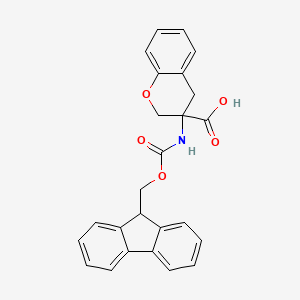
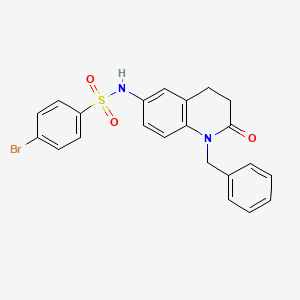
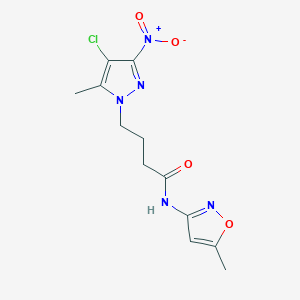
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-methyl-N-(3-morpholinopropyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2423592.png)

![6-((2,6-dichlorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2423595.png)
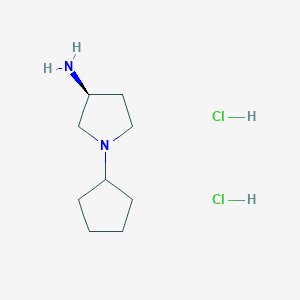
![2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2423602.png)

![2-[3-(pyrazin-2-yl)-1H-1,2,4-triazol-5-yl]aniline](/img/structure/B2423604.png)

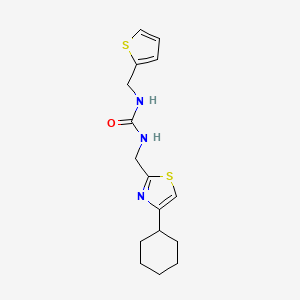
![N-[4-[[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]phenyl]acetamide](/img/structure/B2423608.png)
